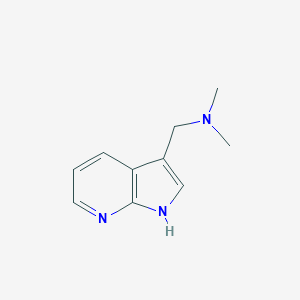

3-(Dimethylaminomethyl)-7-azaindole

Descripción

Historical Context and Significance of Azaindole Derivatives in Drug Discovery

Azaindoles, also known as pyrrolopyridines, have emerged as crucial structures in the discovery of novel drugs. nih.gov Although rare in nature, these compounds have become integral to medicinal chemistry. pharmablock.comnih.gov The introduction of a nitrogen atom into the indole (B1671886) ring can modulate a potential drug's potency and physicochemical properties. pharmablock.com This has led to the development of numerous azaindole derivatives with a wide range of biological activities. nih.gov

Historically, the development of synthetic methods for azaindoles has been a key focus, enabling their exploration as therapeutic agents. nih.gov The versatility of the azaindole framework has allowed for the creation of a multitude of derivatives, some of which have advanced to clinical trials and have been approved as drugs. nih.goveurekaselect.com For instance, the 7-azaindole (B17877) derivative vemurafenib (B611658) (Zelboraf®) was the first drug discovered using a fragment-based drug discovery strategy to be approved for the treatment of metastatic melanoma. pharmablock.comnih.gov Another example is venetoclax (B612062) (Venclexta®), an Abbvie-developed Bcl-2 inhibitor also containing the 7-azaindole scaffold. pharmablock.com

The significance of azaindole derivatives is particularly prominent in the field of kinase inhibitors. nih.govpharmablock.comjst.go.jp Kinases are a large family of proteins that play critical roles in cellular signaling pathways, and their dysregulation is associated with numerous diseases, including cancer and inflammation. jst.go.jp The structural similarity of the azaindole core to the adenine (B156593) fragment of adenosine (B11128) triphosphate (ATP), a key molecule in kinase function, makes it an excellent scaffold for designing kinase inhibitors. pharmablock.comjst.go.jp

Bioisosteric Relationship of Azaindoles to Indoles and Purines

Azaindoles are considered bioisosteres of both indoles and purines. pharmablock.comnih.gov Bioisosterism is a strategy used in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties, with the aim of creating a new compound with improved biological activity or other desirable characteristics.

The four positional isomers of azaindole (4-, 5-, 6-, and 7-azaindole) differ from indole only by the position of a nitrogen atom replacing a CH group in the six-membered ring. nih.govnih.gov This seemingly minor structural change can significantly impact the molecule's physicochemical properties, such as its partition coefficient (LogP), polar surface area (tPSA), and aqueous solubility (LogS). nih.gov The introduction of the nitrogen atom can also create an additional hydrogen bond acceptor, potentially leading to higher binding affinity and potency. pharmablock.com

The structural resemblance of azaindoles to purines, which are fundamental components of nucleic acids and coenzymes, further underscores their importance. mdpi.com This similarity allows azaindole derivatives to interact with biological targets that recognize purine-like structures, such as kinases. nih.gov The two nitrogen atoms in the azaindole ring can form hydrogen bonds with the hinge region of a protein kinase, mimicking the binding pattern of the adenine moiety of ATP. nih.gov

Overview of 7-Azaindole Derivatives as Privileged Structures in Therapeutic Agent Development

Among the four azaindole isomers, the 7-azaindole scaffold is the most frequently utilized in drug discovery and is considered a "privileged structure". pharmablock.comnih.gov A privileged structure is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents.

The 7-azaindole core has been incorporated into a wide array of kinase inhibitors. jst.go.jpmdpi.com Its ability to form two hydrogen bonds with the kinase hinge region makes it an excellent hinge-binding motif. jst.go.jpjst.go.jp The success of vemurafenib, which was developed from a simple 7-azaindole fragment, has spurred further research into this scaffold for the development of other kinase inhibitors. jst.go.jpjst.go.jp

Beyond kinase inhibition, 7-azaindole derivatives have shown promise against a variety of other biological targets. For example, they have been investigated as inhibitors of CC-chemokine receptor-2 (CCR2) for inflammatory conditions, as well as inhibitors of tropomyosin-related kinase (Trk) for cancer and pain. nih.gov Furthermore, certain 7-azaindole derivatives have demonstrated anti-inflammatory activity by inhibiting the Orai calcium channel. nih.gov

The versatility of the 7-azaindole scaffold, coupled with its favorable physicochemical properties and proven success in drug development, solidifies its status as a privileged structure in medicinal chemistry. pharmablock.comnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-13(2)7-8-6-12-10-9(8)4-3-5-11-10/h3-6H,7H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLCFQLBXWLHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10419386 | |

| Record name | 7-azagramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5654-92-2 | |

| Record name | 5654-92-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-azagramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylaminomethyl)-7-azaindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Dimethylaminomethyl 7 Azaindole and Its Derivatives

General Synthetic Approaches to 7-Azaindoles

The 7-azaindole (B17877) scaffold is a crucial heterocyclic motif found in numerous biologically active compounds. acs.org Its synthesis has been a subject of extensive research, leading to the development of several classical and modern methods. researchgate.netacs.org

Traditional approaches to constructing the 7-azaindole ring system often involve the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring. researchgate.net Notable examples include the Fischer, Bartoli, and Larock indole (B1671886) syntheses, which have been adapted for their aza-analogs. acs.orgacs.org These methods typically rely on the presence of an N-aryl bond in one of the starting materials, followed by the addition of a two-carbon unit to form the five-membered ring. acs.org However, these syntheses can be limited in scope compared to their applications in the indole series. researchgate.net

More recent and versatile methods for 7-azaindole synthesis include palladium-catalyzed cross-coupling reactions. researchgate.neteurekaselect.com An efficient, protecting-group-free, two-step route has been established, starting from chloroamino-N-heterocycles. This method involves an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acetic acid-catalyzed cyclization. organic-chemistry.org Another approach utilizes a one-pot process involving copper-free Sonogashira alkynylation and a base-mediated indolization reaction to produce N-alkylazaindoles from N-alkylated o-chloroarylamines. organic-chemistry.org

A scalable and convenient strategy for the synthesis of 7-azaindoles and their precursors, 7-azaindolines, employs O-vinylhydroxylamines as ring-annulation reagents. acs.org This method involves the N-arylation of O-vinylhydroxylamines with aza-arene N-oxides, which triggers a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by rearomatization and cyclization to yield 7-azaindolines. These can then be readily dehydrated to the corresponding 7-azaindoles. acs.orgacs.org

The following table summarizes some of the key general synthetic approaches to 7-azaindoles:

| Synthetic Method | Key Features | Reference(s) |

| Fischer Indole Synthesis | Cyclization of arylhydrazones in acidic conditions. | acs.orgacs.org |

| Bartoli Indole Synthesis | Reaction of nitroarenes with vinyl Grignard reagents. | acs.orgacs.org |

| Larock Indole Synthesis | Palladium-catalyzed annulation of o-haloanilines with alkynes. | acs.orgacs.org |

| Suzuki-Miyaura Coupling | Cross-coupling of chloroamino-N-heterocycles with (2-ethoxyvinyl)borolane. | organic-chemistry.org |

| Sonogashira/Indolization | One-pot copper-free Sonogashira alkynylation and base-mediated indolization. | organic-chemistry.org |

| O-Vinylhydroxylamine Annulation | N-arylation of O-vinylhydroxylamines with aza-arene N-oxides followed by rearrangement and cyclization. | acs.org |

Specific Synthesis of 3-(Dimethylaminomethyl)-7-Azaindole (7-Azagramine)

This compound, also known as 7-azagramine, is a key derivative of 7-azaindole. Its synthesis is most commonly achieved through the Mannich reaction.

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons. In the context of 7-azaindole derivatives, it allows for the introduction of a dimethylaminomethyl group at the C3 position. For instance, the synthesis of 3-(N,N-dimethylaminomethyl)-5-bromo-7-azaindole is a crucial step in the preparation of various 5-substituted 7-azaindoles. google.com This transformation is typically achieved by reacting the 5-bromo-7-azaindole (B68098) substrate with formaldehyde (B43269) and dimethylamine (B145610). nih.govarkat-usa.org

The direct synthesis of 7-azagramine can be accomplished through a classic Mannich reaction involving 7-azaindole, dimethylamine, and formaldehyde (formalin). acs.orgarkat-usa.org This reaction proceeds via the formation of a reactive Eschenmoser's salt-like iminium ion from dimethylamine and formaldehyde. youtube.com The electron-rich 7-azaindole then acts as a nucleophile, attacking the iminium ion to form the desired this compound. youtube.com The reaction is typically carried out under mild conditions and provides a straightforward route to this important compound.

The general scheme for the Mannich reaction is as follows:

Step 1: Formation of the Iminium Ion: Formaldehyde reacts with a secondary amine, like dimethylamine, under acidic conditions to form a highly reactive iminium ion. youtube.com

Step 2: Nucleophilic Attack: The enol form of a ketone or an electron-rich aromatic compound, such as 7-azaindole, attacks the iminium ion. youtube.com

Step 3: Product Formation: This attack leads to the formation of a β-amino carbonyl compound or, in this case, the aminomethylated indole derivative. youtube.com

While the Mannich reaction is the primary route to 7-azagramine, the methylation of related indole compounds is also a relevant synthetic consideration. The methylation of indole derivatives can occur at the nitrogen atom of the indole ring or at other reactive sites. google.com For instance, the use of dimethyl carbonate is an environmentally friendly method for the N-methylation of indoles. google.com In the context of 3-(dimethylaminomethyl)indoles, selective methylation would be crucial to avoid quaternization of the dimethylamino group. Human indole(ethyl)amine-N-methyltransferase (hINMT) is an enzyme that catalyzes the methylation of tryptamine (B22526) and related compounds, highlighting the biological relevance of such transformations. nih.gov

Synthesis of Key Synthetic Intermediates and Precursors of 7-Azaindole Derivatives

The synthesis of functionalized 7-azaindole derivatives often relies on the preparation of key intermediates that can be further elaborated.

3-Formyl-7-azaindole is a versatile intermediate in the synthesis of various 7-azaindole derivatives. researchgate.neteurekaselect.com Its reactivity allows for the introduction of a wide range of substituents at the 3-position. The synthesis of 3-formyl-7-azaindole can be achieved through the Vilsmeier-Haack formylation of 7-azaindole. chemrxiv.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich pyrrole ring of the 7-azaindole.

The following table outlines the key intermediates and their synthetic relevance:

| Intermediate | Synthetic Utility | Reference(s) |

| 5-Bromo-7-azaindole | Precursor for 5-substituted 7-azaindoles via cross-coupling reactions. | google.comgoogle.com |

| 3-Formyl-7-azaindole | Versatile intermediate for further functionalization at the C3 position. | researchgate.neteurekaselect.comchemrxiv.org |

| 7-Azaindoline | Precursor to 7-azaindoles and can be functionalized directly. | acs.orggoogle.com |

Synthesis of N-Boc-3-[(dimethylamino)methyl]-7-azaindole

The synthesis of N-Boc-3-[(dimethylamino)methyl]-7-azaindole serves as a crucial step for further functionalization of the 7-azaindole core. The tert-butoxycarbonyl (Boc) protecting group is strategically employed to modulate the reactivity of the indole nitrogen, facilitating subsequent chemical transformations.

A common method for this synthesis involves the protection of the 7-azaindole nitrogen with a Boc group, followed by the introduction of the dimethylaminomethyl moiety at the C3 position. While specific reaction conditions can vary, the process generally follows a logical sequence of protection and functionalization.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Boc-3-[(dimethylamino)methyl]-7-azaindole | 144657-65-8 | C15H21N3O2 | 275.35 |

Advanced Synthetic Strategies for Substituted 7-Azaindole Analogues

To access a diverse range of 7-azaindole derivatives, researchers have developed several advanced synthetic strategies. These methods often employ metal-catalyzed reactions to achieve high efficiency and selectivity in the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 7-azaindole nucleus. atlanchimpharma.com These reactions enable the introduction of various substituents at different positions of the azaindole ring, leading to a wide array of derivatives. atlanchimpharma.com

Common palladium-catalyzed reactions employed in this context include:

Suzuki-Miyaura Coupling: This reaction couples a halide (e.g., bromo- or iodo-7-azaindole) with a boronic acid or ester. It is a versatile method for forming carbon-carbon bonds. atlanchimpharma.comacs.org For instance, 4-chloro-7-azaindole (B22810) can be coupled with various aromatic and heteroaromatic boronic acids. atlanchimpharma.com

Heck Coupling: This reaction involves the coupling of a halide with an alkene to form a substituted alkene. atlanchimpharma.com

Sonogashira Coupling: This reaction couples a halide with a terminal alkyne, providing access to alkynyl-substituted 7-azaindoles. atlanchimpharma.com For example, 4-iodo-1-acetyl-7-azaindole (B1312628) has been successfully coupled with 2-methyl-3-butyn-2-ol. atlanchimpharma.com

Stille Coupling: This reaction utilizes an organotin reagent to couple with a halide. atlanchimpharma.com For example, 2-(trimethylstannyl)-7-azaindole has been coupled with aromatic iodo derivatives. atlanchimpharma.com

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, allowing for the introduction of various amine groups onto the 7-azaindole scaffold. beilstein-journals.orgmit.edu Simple and efficient procedures have been developed for the cross-coupling of primary and secondary amines with halo-7-azaindoles. mit.edu

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions, and various combinations have been explored to optimize yields and selectivity. beilstein-journals.org For instance, the combination of Pd(OAc)2, Xantphos, and K2CO3 in dioxane has been found to be effective for C-O cross-coupling reactions. beilstein-journals.org

| Reaction Type | Reactants | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Halo-7-azaindole, Boronic acid/ester | Pd(OAc)2, Ligand, Base | Aryl/heteroaryl-substituted 7-azaindole |

| Heck | Halo-7-azaindole, Alkene | Pd(OAc)2, Ligand, Base | Alkenyl-substituted 7-azaindole |

| Sonogashira | Halo-7-azaindole, Terminal alkyne | Pd catalyst, Copper co-catalyst | Alkynyl-substituted 7-azaindole |

| Stille | Halo-7-azaindole, Organotin reagent | Pd catalyst | Aryl/vinyl-substituted 7-azaindole |

| Buchwald-Hartwig | Halo-7-azaindole, Amine | Pd catalyst, Ligand, Base | Amino-substituted 7-azaindole |

Functionalization via Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful strategy for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgrsc.org This method allows for the introduction of a boryl group (e.g., a boronic acid pinacol (B44631) ester) onto the 7-azaindole core, which can then be further elaborated through subsequent cross-coupling reactions. acs.org

The regioselectivity of the borylation is influenced by both steric and electronic factors. rsc.org In many cases, the reaction proceeds at the most sterically accessible C-H bond. rsc.org For instance, an iridium-catalyzed C-H phosphoramidation of N-aryl-7-azaindoles with phosphoryl azides has been developed, yielding a series of 7-azaindole phenylphosphoramidates. nih.govrsc.org

| Catalyst System (Example) | Reagent | Product Type |

| [Ir(COD)OMe]2 / Ligand | Bis(pinacolato)diboron (B2pin2) | Borylated 7-azaindole |

| Iridium catalyst | Phosphoryl azide (B81097) | 7-Azaindole phenylphosphoramidate |

Cu(I)-Catalyzed Alkyne Azide Cycloaddition (CuAAC) Click Reactions

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,2,3-triazole-linked 7-azaindole derivatives. glenresearch.comresearchgate.net This reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst, leading to the formation of a 1,4-disubstituted triazole ring. researchgate.net

This strategy is particularly valuable for creating complex molecular architectures and for bioconjugation applications. glenresearch.comgoogle.com The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. glenresearch.com The use of copper(I)-stabilizing ligands can further enhance the reaction's efficiency. glenresearch.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Alkyne-functionalized 7-azaindole | Azide | Cu(I) salt | 1,2,3-Triazole-linked 7-azaindole |

| Azide-functionalized 7-azaindole | Terminal alkyne | Cu(I) salt | 1,2,3-Triazole-linked 7-azaindole |

Synthesis of Unsymmetrical 3,3'-(Aza)diindolylmethane Derivatives

A mild and efficient method for the synthesis of unsymmetrical 3,3'-(aza)diindolylmethane derivatives has been developed. nih.govacs.org This approach involves the reaction of (3-indolylmethyl)trimethylammonium iodides with various substituted indole derivatives, including 7-azaindole. nih.govacs.orgresearchgate.net

A key advantage of this method is that it proceeds in water without the need for a catalyst or other additives. nih.govacs.orgresearchgate.net This environmentally friendly procedure offers a broad substrate scope, operational simplicity, and high yields, making it suitable for large-scale synthesis. nih.govacs.orgresearchgate.net The reaction with 7-azaindole specifically leads to the formation of the desired 3,3'-connected diindolylmethane analog. nih.govacs.orgresearchgate.net

| Reactant 1 | Reactant 2 | Solvent | Key Features |

| (3-Indolylmethyl)trimethylammonium iodide | 7-Azaindole | Water | Catalyst-free, high yield, environmentally benign |

Structure Activity Relationship Sar Studies of 7 Azaindole Derivatives in Biological Contexts

Impact of Substitutions on the 7-Azaindole (B17877) Core on Biological Activity

The biological activity of 7-azaindole derivatives is highly dependent on the nature and position of substituents on the core ring structure. Research has shown that modifications at specific positions can significantly enhance potency and selectivity for various biological targets.

Substitutions at Positions 1, 3, and 5 of the 7-Azaindole Ring

Key positions on the 7-azaindole ring for substitution to modulate biological activity have been identified as positions 1, 3, and 5. nih.gov These sites are frequently targeted for modification in the development of novel therapeutic agents, particularly in the context of anticancer research. nih.gov

For instance, a study on pyruvate kinase M2 (PKM2) activators, which are of interest in cancer therapy, found that substitutions at both positions 1 and 3 of the 7-azaindole moiety were critical for activity. Specifically, a compound with a difluoroethyl substitution at the N-1 position of the 7-azaindole ring demonstrated the highest potency in PKM2 activation and antiproliferative effects on A375 melanoma cell lines.

In the context of 3-amino-1H-7-azaindole derivatives, modifications have also been explored for their antiproliferative activities. One of the most promising compounds from a synthesized series showed significant improvements in inhibiting the proliferation of HeLa, HepG2, and MCF-7 cancer cell lines compared to the standard drug fluorouracil. nih.gov This highlights the therapeutic potential of substitutions at the 3-position.

Furthermore, disubstitution at positions 3 and 5 has been investigated for the inhibition of kinases like PDK1. The SAR of these compounds revealed that the 2-aminopyrimidine ring and the pyrimidine ring N1-atom at these positions play a crucial role in binding with kinases.

Role of Alkyl, Aryl Carboxamide, and Heterocyclic Ring Substitutions

The types of chemical groups substituted onto the 7-azaindole core are pivotal in determining the biological outcome. Among the most successful substitutions are alkyl groups, aryl carboxamide moieties, and various heterocyclic rings. nih.gov

The introduction of an aryl carboxamide group, for example, has been a successful strategy in designing potent inhibitors. 7-Azaindole-1-carboxamides have been developed as a new class of PARP-1 inhibitors, demonstrating significant in vitro target inhibition and antiproliferative activity in cell lines with homologous recombination defects.

Heterocyclic ring substitutions are also common in the design of 7-azaindole-based therapeutics. The combination of the 7-azaindole scaffold with other heterocyclic systems like 1,2,3-triazoles has been shown to yield compounds with significant biological effects, including anticancer properties.

Influence of Side Chain Modifications on Therapeutic Potential

Modifications to the side chains attached to the 7-azaindole core can profoundly influence the therapeutic potential of the resulting derivatives. These modifications can affect various properties, including binding affinity, selectivity, and pharmacokinetic profiles.

In the development of PI3Kγ inhibitors, systematic SAR studies revealed that various steric and electronic modifications of the C7' group of an isoindolinone-based 7-azaindole could improve cellular potency while maintaining isoform selectivity. nih.gov For example, the incorporation of a sterically bulky isopropyl group or an electron-donating methoxy group had a minimal impact on potency or selectivity. nih.gov In contrast, introducing electron-withdrawing chloro- or nitrile groups also showed little effect on potency or selectivity in this particular series. nih.gov

For inhibitors of IKK2, SAR was established through pharmacophore modifications, primarily on the sulfonylamide residue and at the C-2 position of the 7-azaindole. nih.gov Further optimization led to a cyclopropyl derivative that was the most active IKK2 inhibitor in the series, with favorable selectivity and pharmacokinetic profiles. nih.gov

SAR of 7-Azaindole Derivatives as Kinase Inhibitors

The 7-azaindole scaffold is recognized as a "privileged" structure in the design of kinase inhibitors. This is largely due to the ability of the pyridine (B92270) nitrogen and the pyrrole (B145914) NH group to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of adenine (B156593) in ATP. chemicalbook.comresearchgate.net

The binding mode of 7-azaindole-based inhibitors can be classified as "normal," "flipped," or "non-hinge," and small modifications to the inhibitor structure can switch between these modes. chemicalbook.com For example, 2-substituted derivatives of 7-azaindole typically favor the "flipped" binding mode. researchgate.net

In the development of Erk5 kinase inhibitors, SAR studies of a series of novel 7-azaindole derivatives showed that a double bond on an attached piperidine (B6355638) ring and the nitrogen atom at the N7 position of the 7-azaindole were essential for their antiproliferative activity. nih.gov

For PI3Kγ inhibitors, initial studies with an isoindolinone-based scaffold showed that the (S)-enantiomer was more potent. nih.gov Further optimization focused on C3-substituted derivatives of the 7-azaindole core. nih.gov

The strategic placement of substituents can also influence selectivity. For instance, in the design of pan-Pim kinase inhibitors, substitution at the 5-position of the azaindole with a 2-fluorophenyl group, intended to interact with a hydrophobic pocket, resulted in a highly potent inhibitor with picomolar affinities.

SAR in Relation to Anticancer Activity

The 7-azaindole framework is a key component in several anticancer agents, and extensive SAR studies have been conducted to optimize their efficacy.

A review of 7-azaindole analogs with anticancer properties highlighted that positions 1, 3, and 5 of the ring are the most active sites for substitution. nih.gov Based on approved anticancer drugs containing the 7-azaindole scaffold, such as vemurafenib (B611658) and pexidartinib, position 3 has been identified as having the most effective substitutions.

In one study, a series of novel 7-azaindole derivatives were designed and synthesized, with their antiproliferative activities evaluated against breast cancer (MCF-7) and hepatoma (HepG2) cell lines. jcsp.org.pk A compound featuring a methylsulfonyl group at the 1-position and a nitro group at the 5-position demonstrated the most potent activity. jcsp.org.pk

Another study focused on 3-amino-1H-7-azaindole derivatives found that the most promising compound exhibited a 13-fold, 5-fold, and 1.4-fold improvement in inhibiting HeLa, HepG2, and MCF-7 cell proliferation, respectively, when compared to fluorouracil. nih.gov

The tables below summarize the antiproliferative activity of selected 7-azaindole derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of Selected 7-Azaindole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4f | MCF-7 | 5.781 |

| HepG2 | 8.077 | |

| 8v | HeLa | 3.7 |

| HepG2 | 8.0 |

Data sourced from multiple studies.

SAR of 7-Azaindole Derivatives for Antiviral Activity

7-azaindole derivatives have also shown promise as antiviral agents, with SAR studies guiding the development of compounds with enhanced potency and improved pharmacokinetic properties.

In the pursuit of inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, a series of novel 7-azaindole derivatives were designed and synthesized. nih.gov One compound, ASM-7, demonstrated excellent antiviral activity with an EC50 of 0.45 µM for blocking viral entry in a pseudovirus model, which was a 20-fold improvement over the initial hit compound. nih.gov SAR exploration revealed that introducing substituents at the N-1 position of the 7-azaindole, such as a substituted carboxyl or a cycloalkane, led to a significant reduction in antiviral activity compared to the unsubstituted analog. nih.gov

For the treatment of influenza, early lead optimization of a 7-azaindole series focused on 1,3-diaminocyclohexyl amide and urea substitutions on a pyrimidine-7-azaindole motif. nih.gov To address metabolism issues at the 2-position of the azaindole ring, substitutions at this position were explored. While this generated somewhat less potent analogs, it successfully reduced the problematic metabolism. nih.gov

The table below presents the antiviral activity of a selected 7-azaindole derivative.

Table 2: Antiviral Activity of a Selected 7-Azaindole Derivative

| Compound | Virus Model | EC50 (µM) |

|---|

| ASM-7 | SARS-CoV-2 Pseudovirus | 0.45 |

Data from a study on SARS-CoV-2 inhibitors.

Pharmacological and Biological Activities of 7 Azaindole Derivatives

Anticancer and Antitumor Activities

7-azaindole (B17877) derivatives have emerged as a prominent class of compounds in oncology research, demonstrating significant potential in cancer therapy through various mechanisms. nih.gov These compounds exhibit potent activities, including the inhibition of key enzymes involved in cancer progression, suppression of blood vessel formation that feeds tumors, direct toxicity to cancer cells, and modulation of cellular processes that control tumor growth.

Inhibition of Protein Kinases

A primary mechanism through which 7-azaindole derivatives exert their anticancer effects is by inhibiting protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. nih.gov The 7-azaindole core can act as a hinge-binder, effectively blocking the ATP-binding site of these kinases. nih.gov

BRAF: Vemurafenib (B611658), a 7-azaindole derivative, is a potent inhibitor of the BRAF serine-threonine kinase and is an approved treatment for melanoma. nih.gov

CDK2 and CDK9: Certain 7-azaindole derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. researchgate.net For instance, some C6-substituted 7-azaindoles have been identified as dual inhibitors of CDK9/Cyclin T and Haspin kinase, with one compound showing an IC50 of 0.206 µM against CDK9/Cyclin T. researchgate.net Anilinopyrimidine derivatives have also been synthesized and evaluated for their CDK inhibitory activities, with one compound emerging as a potent CDK9 inhibitor with an IC50 of 0.059 µM. mdpi.com

Haspin: In addition to dual inhibition with CDK9, some 7-azaindole-coumaranone hybrids are potent inhibitors of Haspin kinase, with one derivative exhibiting an IC50 value of 0.15 µM. researchgate.net

ABL/SRC: While specific examples for 3-(Dimethylaminomethyl)-7-azaindole were not detailed, the broader class of 7-azaindole derivatives has been explored for ABL/SRC inhibition.

DYRK: A number of 7-azaindole derivatives have demonstrated the ability to inhibit the viability, survival, migration, and invasion of glioblastoma cells by targeting DYRK1B and DYRK2 kinases with nanomolar potency. nih.gov

PIM1: The versatility of the 7-azaindole scaffold has led to its investigation as an inhibitor for a wide range of kinases, including PIM1.

FGFR1 and FGFR4: 7-azaindole derivatives have been developed as selective and covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for treating hepatocellular carcinoma. nih.gov Representative compounds significantly inhibited the FGF19/FGFR4 signaling pathway in HuH-7 cells. nih.gov

Interactive Data Table: 7-Azaindole Derivatives as Protein Kinase Inhibitors

| Kinase Target | Derivative Type | Reported Activity (IC50) | Reference |

|---|---|---|---|

| BRAF | Vemurafenib | Approved Drug | nih.gov |

| CDK9/Cyclin T | C6-substituted 7-azaindole | 0.206 µM | researchgate.net |

| CDK9 | Anilinopyrimidine derivative | 0.059 µM | mdpi.com |

| Haspin | 7-azaindole-coumaranone hybrid | 0.15 µM | researchgate.net |

| DYRK1B/DYRK2 | 7-azaindole derivative | Nanomolar potency | nih.gov |

| FGFR4 | 7-azaindole derivative | Potent inhibition | nih.gov |

Anti-angiogenic Activities

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Several 7-azaindole derivatives have demonstrated potent anti-angiogenic properties. nih.govnih.gov

Research has shown that novel 3,5-disubstituted 7-azaindoles act as inhibitors of Tropomyosin-related kinase (Trk) and exhibit noteworthy anti-angiogenic activity. nih.govkaist.ac.kr Furthermore, a specific 7-azaindole derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} (7-AID), has been evaluated for its anti-angiogenic effects using the chorioallantoic membrane (CAM) assay. nih.gov

Cytotoxicity Against Various Cancer Cell Lines

7-azaindole derivatives have shown broad-spectrum cytotoxic activity against a panel of human cancer cell lines. nih.gov This indicates their potential for treating a variety of cancers.

HeLa, MCF-7, and MDA-MB-231: A novel 7-azaindole derivative, 7-AID, demonstrated effective inhibitory concentrations (IC50) on HeLa (16.96 µM/ml), MCF-7 (14.12 µM/ml), and MDA-MB-231 (12.69 µM/ml) cells. nih.govresearchgate.net Another study showed that a 7-azaindole sulfonamide exhibited anti-proliferative activity against various cancer cell lines. nih.gov

A2780 and A2780R: Platinum(II) complexes incorporating 7-azaindole derivatives showed significantly higher in vitro cytotoxic effects compared to cisplatin (B142131) in A2780 (ovarian carcinoma) and cisplatin-resistant A2780R cell lines. nih.gov

T47D: This breast cancer cell line has been used in studies evaluating the effects of compounds that activate AMPK, a pathway that can be influenced by various small molecules. nih.gov

PC-3, Caki-2, and NCI-H1975: A 2,5-disubstituted-7-azaindole has shown broad anti-proliferative activity against various cancer cells, including prostate (PC-3), kidney (Caki-2), and lung (NCI-H1975) cancer cell lines. nih.govdepositolegale.it

HepG-2 and HCT-116: A 7-azaindole sulfonamide demonstrated anti-tumor activity in colorectal HCT116 xenografts. nih.gov Another study reported the IC50 value of a 7-azaindole derivative (compound 4f) in HepG2 hepatoma carcinoma cells to be 8.077 µmol/L. researchgate.net

A549 and DU145: Platinum(II) complexes with 7-azaindole derivatives were found to be more effective than cisplatin against the A549 lung carcinoma cell line. nih.gov

Interactive Data Table: Cytotoxicity of 7-Azaindole Derivatives

| Cell Line | Cancer Type | Derivative | Reported IC50 | Reference |

|---|---|---|---|---|

| HeLa | Cervical Carcinoma | 7-AID | 16.96 µM/ml | nih.gov |

| MCF-7 | Breast Cancer | 7-AID | 14.12 µM/ml | nih.gov |

| MDA-MB-231 | Breast Cancer | 7-AID | 12.69 µM/ml | nih.gov |

| A2780 | Ovarian Carcinoma | Platinum(II) complex | 5.0-6.7 times more effective than cisplatin | nih.gov |

| A2780R | Cisplatin-resistant Ovarian Carcinoma | Platinum(II) complex | 9.6-12.9 times more effective than cisplatin | nih.gov |

| PC-3 | Prostate Cancer | 2,5-disubstituted-7-azaindole | Broad activity | nih.govdepositolegale.it |

| Caki-2 | Kidney Cancer | 2,5-disubstituted-7-azaindole | Broad activity | nih.govdepositolegale.it |

| NCI-H1975 | Lung Cancer | 2,5-disubstituted-7-azaindole | Broad activity | nih.govdepositolegale.it |

| HepG-2 | Hepatoma | Compound 4f | 8.077 µmol/L | researchgate.net |

| HCT-116 | Colorectal Cancer | 7-azaindole sulfonamide | Anti-tumor activity in xenografts | nih.gov |

| A549 | Lung Carcinoma | Platinum(II) complex | 3.6-5.3 times more effective than cisplatin | nih.gov |

Modulation of Cell Proliferation and Tumor Growth (in vitro and in vivo studies)

Beyond direct cytotoxicity, 7-azaindole derivatives modulate cell proliferation and have demonstrated efficacy in reducing tumor growth in both laboratory and animal models.

In Vitro Studies: Representative 3,5-disubstituted 7-azaindole derivatives showed desirable activity in cellular proliferation assays. nih.govkaist.ac.kr The 7-AID compound was evaluated for its anti-cancer properties on HeLa cells using a scratch wound-healing assay, which assesses cell migration and proliferation. nih.gov Platinum(II) complexes with 7-azaindole derivatives also showed significant anti-proliferative effects. nih.gov

In Vivo Studies: A 7-azaindole derivative (compound 30) exhibited significant in vivo antitumor activity in a mouse HuH-7 xenograft model for hepatocellular carcinoma. nih.gov Platinum(II) complexes with 7-azaindole derivatives, when tested in a lymphocytic leukemia model, showed a positive effect on reducing the volume of cancerous tissues. nih.gov The 7-AID compound's anti-cancer potential was also assessed through in vivo studies. nih.gov

Targeting Specific Molecular Pathways

The anticancer effects of 7-azaindole derivatives are often linked to their ability to target and modulate specific molecular pathways crucial for cancer cell survival and proliferation.

DDX3: A novel 7-azaindole derivative, 7-AID, was designed to target the DEAD-box RNA helicase DDX3. nih.gov Studies showed that this compound effectively inhibited DDX3 in a dose-dependent manner in HeLa, MCF-7, and MDA-MB-231 cells at both the mRNA and protein levels. nih.gov

KIFC1: While not the primary focus of the provided search results, the broader class of kinase inhibitors, which includes many 7-azaindole derivatives, is known to target motor proteins like KIFC1.

HDAC6: A 7-azaindole sulfonamide has been shown to exhibit anti-proliferative activity by inhibiting histone deacetylase 6 (HDAC6) with good selectivity over HDAC1 and HDAC2. nih.gov

NR4A1: The diverse biological activities of 7-azaindole derivatives suggest potential interactions with various nuclear receptors, including the NR4A1 family, although this was not a primary finding in the search results.

Antiviral Activities

In addition to their anticancer properties, 7-azaindole derivatives have demonstrated promising antiviral activity against a range of viruses.

Influenza Virus: Novel 2-substituted 7-azaindole and 7-azaindazole analogs have been identified as potential antiviral agents for the treatment of influenza by targeting the PB2 subunit of the viral polymerase. researchgate.net

SARS-CoV-2: A series of novel 7-azaindole derivatives were designed and synthesized to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. nih.gov One compound, ASM-7, showed excellent antiviral activity in both pseudovirus and native virus assays. nih.gov

Dengue and Ebola Viruses: A specific 7-azaindole derivative has shown promising activities against the dengue virus and the Ebola virus by targeting the adaptor-associated kinase 1 (AAK1). nih.gov

Human Immunodeficiency Virus (HIV): Certain 7-azaindole derivatives have exhibited anti-HIV properties through the inhibition of non-nucleoside reverse transcriptase (NNRT). nih.gov

Human Coronaviruses (HCoV-229E and HCoV-OC43): While not 7-azaindole derivatives themselves, structurally related pyrimido[4,5-d]pyrimidines with amino-indane substitutions have shown selective efficacy against these coronaviruses. mdpi.com

Inhibition of HIV-1 Reverse Transcriptase

Several studies have identified 7-azaindole derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity and, consequently, viral replication. nih.gov A study involving a library of 585 compounds based on the 7-azaindole core identified several candidates with submicromolar potency against HIV-1. nih.govnih.gov Notably, some of these lead compounds demonstrated activity against clinically significant drug-resistant mutants, such as K103N and Y181C. nih.govnih.gov

Potential for HIV/AIDS Treatment

The development of 7-azaindole-based NNRTIs represents a significant step towards new therapeutic options for HIV/AIDS. nih.gov The ability of these compounds to maintain some efficacy against resistant viral strains is a crucial advantage. nih.govnih.gov Furthermore, research has indicated that some 7-azaindole derivatives may possess alternative anti-HIV mechanisms beyond reverse transcriptase inhibition, such as interfering with the function of the viral protein Tat, which is essential for viral transcription. google.com This multi-pronged potential enhances their value as a scaffold for the development of next-generation antiretroviral drugs. nih.govnih.gov

Antimalarial Activities of 7-Azaindole Derivatives

Malaria, caused by parasites of the Plasmodium genus, remains a major global health challenge, with drug resistance hampering control efforts. nih.gov Protein kinases in Plasmodium falciparum, the deadliest species, have become key targets for new antimalarial drugs, and 7-azaindole derivatives have shown significant potential in this domain. nih.gov

Targeting Plasmodium falciparum Protein Kinases (e.g., PfCLK3)

The protein kinase PfCLK3 plays a vital role in regulating RNA splicing in Plasmodium falciparum, making it essential for the parasite's survival. nih.govnih.gov Inhibition of this kinase has been validated as a promising antimalarial strategy with the potential for prophylactic, transmission-blocking, and curative effects. nih.govnih.govnih.gov Research has identified 7-azaindole-based compounds, such as TCMDC-135051, as potent inhibitors of PfCLK3. nih.govnih.govnih.govnih.gov Structure-activity relationship (SAR) studies on these 7-azaindole series are ongoing to optimize their potency and pharmacological properties for the development of novel antimalarials with a new mechanism of action. nih.govnih.govnih.govnih.govnih.gov

Neuroprotective and Anti-Neuroinflammatory Properties

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss and neuroinflammation. nih.gov Certain 7-azaindole derivatives have exhibited promising neuroprotective and anti-neuroinflammatory effects. nih.gov For instance, the 7-azaindole derivative URMC-099 has demonstrated the ability to inhibit mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2), kinases implicated in neuroinflammatory pathways in conditions like HIV-1 associated neurocognitive disorders (HAND). nih.gov By modulating these kinase pathways, these compounds can potentially mitigate neuronal damage and inflammation.

Potential for Treating Other Disorders

The therapeutic applicability of 7-azaindole derivatives extends to a variety of other conditions, largely owing to their ability to inhibit key enzymes like Rho kinase (ROCK).

Rho Kinase (ROCK) Inhibition for Hypertension, Glaucoma, and Erectile Dysfunction

Rho kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating smooth muscle contraction, cell adhesion, and motility. Overactivity of ROCK is implicated in the pathophysiology of hypertension, glaucoma, and erectile dysfunction. nih.gov Consequently, ROCK inhibitors have significant therapeutic potential. A number of potent and selective ROCK inhibitors have been developed based on the 7-azaindole scaffold. These compounds have demonstrated excellent inhibitory potency against ROCK and high selectivity over other related kinases, making them attractive candidates for further development in treating these conditions.

Tropomyosin-Related Kinase (Trk) Inhibition for Cancer and Pain

Tropomyosin-related kinases (Trk) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling has been implicated in various cancers and pain states, making Trk receptors a significant target for drug development.

The 7-azaindole scaffold has been identified as a valuable core structure for the design of Trk inhibitors. researchgate.net medicinal chemistry efforts have focused on creating 3,5-disubstituted 7-azaindole derivatives to develop potent and selective Trk inhibitors for therapeutic use in oncology and pain management. nih.gov However, specific studies detailing the inhibitory activity of this compound against Trk kinases are not prominently available in the current body of scientific literature.

CC-Chemokine Receptor-2 (CCR2) Inhibition for Inflammatory Conditions

The CC-chemokine receptor-2 (CCR2) and its ligand, CCL2, are key mediators in the inflammatory response, recruiting monocytes to sites of inflammation. Inhibition of the CCR2-CCL2 axis is a therapeutic strategy for a variety of inflammatory and autoimmune diseases.

Research has demonstrated that derivatives of 7-azaindole can act as potent antagonists of the CCR2 receptor. researchgate.netnih.gov Specifically, a series of 7-azaindole piperidine (B6355638) derivatives have been synthesized and shown to exhibit nanomolar potency as CCR2 antagonists. researchgate.net While the 7-azaindole nucleus is a key feature of these inhibitors, there is no specific data available that evaluates the CCR2 inhibitory activity of this compound itself.

Analgesic and Hypotensive Activity

The search for new analgesic and hypotensive agents is a continuous effort in pharmaceutical research. Some 7-azaindole derivatives have been investigated for these properties. researchgate.netresearchgate.netpjps.pk A study involving the synthesis of novel 7-azaindole analogues found that some derivatives exhibited significant analgesic activity when tested using the tail immersion method in mice. researchgate.netpjps.pk The same study also reported a slight hypotensive effect in normotensive rats. researchgate.netpjps.pk While these findings are promising for the 7-azaindole class, the specific compounds tested are not explicitly identified as this compound in the available abstracts. Therefore, direct evidence of the analgesic and hypotensive properties of this compound is not established.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and the development of new anticonvulsant drugs remains an important area of research. Several classes of heterocyclic compounds, including indole (B1671886) derivatives, have been explored for their anticonvulsant potential.

Studies on 7-azaindole derivatives have identified compounds with significant anticonvulsant activity. For instance, a series of 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives showed notable activity in the pentylenetetrazole (PTZ)-induced seizure model. mdpi.compharmablock.com However, these compounds are structurally distinct from this compound. There is currently a lack of specific research data on the anticonvulsant properties of this compound.

Anti-anxiety Activity

Anxiety disorders are a prevalent group of mental health conditions, and the development of anxiolytic medications with novel mechanisms of action is of great interest. While various plant extracts and synthetic compounds are studied for their anti-anxiety effects, there is no specific mention in the scientific literature of this compound being evaluated for this activity.

Antidiabetic Activity

Diabetes is a metabolic disorder characterized by high blood sugar levels, and the search for new antidiabetic agents is a global health priority. Indole-containing compounds have been investigated for their potential to manage diabetes. nih.gov One of the precursors for the synthesis of some 7-azaindole-based antidiabetic agents is 7-azaindole-3-carboxaldehyde. sigmaaldrich.com However, there is no direct scientific evidence to support the antidiabetic activity of this compound.

Antihistaminic Activity

Antihistamines are drugs that treat allergic reactions by blocking the action of histamine. The potential for 7-azaindole derivatives to act as antihistamines has not been a significant focus of published research. Consequently, there is no information available regarding the antihistaminic activity of this compound.

Antioxidant Activity

While direct studies on the antioxidant properties of this compound are not extensively documented in current literature, significant insights can be drawn from its close structural analogue, Gramine (B1672134) (N,N-dimethyl-1H-indole-3-methylamine). nih.gov Gramine is an indole alkaloid that plays a defensive role in plants like barley and has been investigated for its potential chemopreventive and antioxidant effects. nih.gov

Research has shown that gramine exhibits notable cytoprotective and antioxidant properties against oxidative stress. bohrium.comresearchgate.net In studies using human embryonic kidney (HEK) 293 cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, gramine treatment was found to suppress oxidative stress markers and enhance the activity of cytoprotective antioxidant enzymes. bohrium.comresearchgate.net It effectively scavenged free radicals, reduced levels of reactive oxygen species (ROS), and offered protection against lipid peroxidation. bohrium.com Furthermore, gramine treatment has been observed to upregulate the mRNA expression of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.net Its anti-inflammatory properties are also linked to its antioxidant capacity, as evidenced by the downregulation of cyclooxygenase-2 (COX-2) levels. researchgate.netnih.gov

The proposed mechanism for its antioxidant activity involves the regulation of the NF-κB signaling pathway and the direct scavenging of free radicals, which helps mitigate cellular damage. nih.gov

| Activity Assessed | Observation | Reference |

|---|---|---|

| Cell Viability (H₂O₂-induced stress) | Increased cell viability | bohrium.com |

| Reactive Oxygen Species (ROS) Levels | Reduced | bohrium.com |

| Lipid Peroxidation | Protected against | bohrium.com |

| Superoxide Dismutase (SOD) Levels | Retained | bohrium.com |

| Glutathione (GSH) Levels | Increased | bohrium.com |

| COX-2 mRNA Expression | Decreased | researchgate.net |

Antimicrobial and Antifungal Activities

The 7-azaindole nucleus is a key pharmacophore for the development of new antimicrobial and antifungal agents. researchgate.netpjsir.orgnih.gov Derivatives have demonstrated significant activity against a variety of pathogens, including drug-resistant strains. pjsir.orgiosrjournals.org

Antimicrobial Activity Synthetic derivatives of 7-azaindole have shown a significant inhibitory response against a broad spectrum of both Gram-positive and Gram-negative bacteria. researchgate.netpjsir.orgresearchgate.net The versatility of the 7-azaindole scaffold allows for substitutions at various positions, leading to compounds with potent bactericidal effects. iosrjournals.org Research has highlighted that these compounds can be effective against challenging pathogens, underscoring their potential in addressing the growing issue of antibiotic resistance. pjsir.orgiosrjournals.org

Antifungal Activity The antifungal potential of 7-azaindole derivatives is particularly noteworthy. ndl.go.jp A series of synthesized 7-azaindoles, with substituents at the 2- and 5-positions, were tested against a panel of bacteria and yeasts. nih.govrsc.org These compounds displayed exceptional and selective activity against yeasts, especially Cryptococcus neoformans . The observed minimum inhibitory concentrations (MIC) were as low as 3.9 μg/ml, indicating potent fungicidal action. nih.govrsc.org

In the context of agricultural applications, 7-azaindole derivatives have also been studied as fungicides. ndl.go.jp They have shown considerable effectiveness against various plant pathogenic fungi, most notably Pyricularia oryzae , the fungus responsible for rice blast disease. ndl.go.jp Studies on structure-activity relationships revealed that substitutions, such as a halogen at the 6-position or various groups at the 3-position, can yield compounds with high and broad-spectrum fungicidal activity. ndl.go.jp For instance, the 6-bromo derivative was highly effective against rice blast, while a 1-pyridinium salt derivative also showed high activity. ndl.go.jp

| Fungal Species | Activity/Observation | Reference |

|---|---|---|

| Cryptococcus neoformans | Excellent anti-yeast activity with MIC values as low as 3.9 μg/ml. | nih.govrsc.org |

| Pyricularia oryzae (Rice Blast) | Considerable fungicidal activity observed in vivo. | ndl.go.jp |

| Rice Bacterial Leaf Blight | High effectiveness from 6-chloro derivative. | ndl.go.jp |

| Cucumber Anthracnose | High effectiveness from 6-chloro derivative. | ndl.go.jp |

| Helminthosporium Leaf Spot | Activity shown by a sulfide (B99878) derivative. | ndl.go.jp |

Mechanistic Studies of 7 Azaindole Derivatives

Molecular Docking and Binding Affinity Studies

Molecular docking simulations are instrumental in elucidating the binding modes of 7-azaindole (B17877) derivatives with their protein targets. These studies reveal key interactions that are fundamental to their biological activity.

For instance, a novel 7-azaindole derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} (7-AID), was designed to target the DEAD-box helicase DDX3. nih.gov Molecular docking studies showed that 7-AID could lodge within the adenosine-binding pocket of DDX3, interacting with key residues Tyr200 and Arg202 through π-interactions and hydrogen bonds, achieving a good docking score of -7.99 kcal/mol. nih.gov

In the context of cancer therapy, a series of novel 7-azaindole analogues were synthesized and docked against poly (ADP-ribose) polymerase (PARP) enzymes. acs.org A comparative docking study against various PARP-1 protein structures (PDB IDs: 6NRF, 6NRG, 6NRH, 6NRI, 6NRJ, and 6NTU) indicated that the 7-azaindole derivatives bind well to the 6NRH protein target. acs.org

Furthermore, in the pursuit of antiviral agents against SARS-CoV-2, a series of 7-azaindole derivatives (ASMs) were designed to inhibit the interaction between the spike protein's receptor-binding domain (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2). nih.gov Molecular docking and dynamics simulations revealed that these compounds could stably bind to the S1-RBD-hACE2 interface. nih.gov For example, the 7-azaindole scaffold of one derivative, ASM-7, was found to form a hydrogen bond with ASP30 of hACE2 and a pi-cation interaction with LYS417 of S1-RBD. nih.gov

In another study focused on developing novel CDK8 inhibitors, the docking model of compound 6 (1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea) with CDK8 revealed that the 7-azaindole moiety forms two hydrogen-bonding interactions with the amino acid residue Ala100. nih.gov

These studies collectively highlight the versatility of the 7-azaindole scaffold in forming critical interactions with a variety of biological targets.

Enzyme Inhibition Assays (e.g., IC50 values for kinases)

Enzyme inhibition assays provide quantitative measures of the potency of 7-azaindole derivatives. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.

Several 7-azaindole derivatives have been identified as potent kinase inhibitors. For instance, a series of novel 7-azaindole scaffold derivatives were discovered as potent PI3K inhibitors. mdpi.com Compound B13 emerged as an exceptionally potent PI3Kγ inhibitor with an IC50 of 0.5 nM. mdpi.com

In the development of CDK8 inhibitors for acute myeloid leukemia, compound 6 (1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea) exhibited excellent inhibitory activity against CDK8 with an IC50 of 51.3 ± 4.6 nM. nih.gov

Furthermore, new 7-azaindole derivatives bearing benzocycloalkanone motifs were evaluated as protein kinase inhibitors. nih.gov Compound 8l was identified as a highly potent Haspin kinase inhibitor with an IC50 of 14 nM, while compounds 8g and 8h acted as dual inhibitors of CDK9/CyclinT and Haspin. nih.gov

The inhibitory potential of 7-azaindole derivatives extends beyond kinases. In a study targeting the SARS-CoV-2 spike-hACE2 interaction, a series of 7-azaindole derivatives were synthesized. Most of these newly designed compounds exhibited superior antiviral activity compared to the hit compound G7a (EC50 = 9.08 μM). nih.gov

| Compound/Derivative | Target Enzyme/Process | IC50/EC50 Value | Reference |

| B13 | PI3Kγ | 0.5 nM | mdpi.com |

| 6 | CDK8 | 51.3 ± 4.6 nM | nih.gov |

| 8l | Haspin kinase | 14 nM | nih.gov |

| G7a | SARS2-S pseudovirus | 9.08 μM | nih.gov |

| 7-AID | HeLa cells | 16.96 µM/ml | nih.gov |

| 7-AID | MCF-7 cells | 14.12 µM/ml | nih.gov |

| 7-AID | MDA MB-231 cells | 12.69 µM/ml | nih.gov |

| 10m | MCF-7 cells | 0.78±1.33 µM | ijfjournal.com |

| 10m | HELa cells | 0.92±0.03 µM | ijfjournal.com |

| 10n | MCF-7 cells | 1.31±0.02 µM | ijfjournal.com |

| 10n | HELa cells | 1.91±0.02 µM | ijfjournal.com |

Cellular Assays (e.g., MTT assay, wound-healing assay, DAPI staining, cell cycle analysis, immunoblotting, colony forming assay)

Cellular assays are crucial for evaluating the biological effects of 7-azaindole derivatives in a physiological context.

The cytotoxic effect of the 7-azaindole derivative 7-AID was assessed using the MTT assay on various cancer cell lines. The compound showed effective inhibitory concentrations (IC50) of 16.96 µM/ml on HeLa cells, 14.12 µM/ml on MCF-7 cells, and 12.69 µM/ml on MDA MB-231 cells. nih.gov Further investigation into its anti-cancer properties involved a scratch wound-healing assay, DAPI staining, and cell cycle analysis in HeLa cells. nih.gov

In another study, a series of 7-azaindole derivatives were synthesized and evaluated for their anticancer activity against HeLa and MCF-7 cell lines. ijfjournal.com Compounds 10m and 10n were found to be good inhibitors, with IC50 values in the micromolar range. ijfjournal.com

Immunoblotting has been used to probe the mechanism of action of 7-azaindole derivatives. For example, Western blot analysis showed that compounds 24 and 30 , novel selective and covalent FGFR4 inhibitors, significantly inhibited the FGF19/FGFR4 signaling pathway in HuH-7 cells. acs.org The inhibitory effect of 7-AID on DDX3 was also confirmed at the mRNA and protein levels in HeLa, MCF-7, and MDA MB-231 cells. nih.gov

Colony formation assays have also been employed to assess the anti-proliferative effects of compounds containing related heterocyclic structures, demonstrating their ability to inhibit the long-term proliferative capacity of cancer cells. mdpi.com

In Vivo Efficacy and Target Engagement Studies

The ultimate test for a potential therapeutic agent is its efficacy in a living organism. Several 7-azaindole derivatives have been evaluated in preclinical in vivo models.

A notable example is compound 30 , a selective and covalent FGFR4 inhibitor. This compound exhibited significant in vivo antitumor activity in a mouse xenograft model of HuH-7 human hepatocellular carcinoma. acs.org Similarly, a 7-azaindole sulfonamide derivative (22 ) showed anti-tumor activity in colorectal HCT116 xenografts. nih.gov Another 7-azaindole clinical candidate, AZD6738 (23 ), was shown to inhibit the growth of ataxia telangiectasia mutation (ATM) deficient xenografts. nih.gov Furthermore, 3,5-disubstituted-7-azaindoles like compound 26 have demonstrated anti-tumor activity in a triple-negative breast cancer mouse model. nih.gov

These studies underscore the potential of 7-azaindole derivatives as effective therapeutic agents in various disease models.

Studies on DNA Adduct Formation

Investigation of Interactions with Human Enzymes and Receptors (e.g., 5-HT receptors)

The 7-azaindole scaffold is also found in compounds targeting various human enzymes and receptors beyond kinases. A significant area of investigation has been their interaction with serotonin (B10506) (5-HT) receptors, which are implicated in a range of neurological and psychiatric disorders. nih.gov

A study on new N-homopiperazinyl-based ligands found that a 7-azaindole derivative gave the best results for binding to 5-HT1A and 5-HT7 receptors. nih.gov In a separate study, a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their affinity for the serotonin transporter (SERT) and various serotonin receptors. Compound 11 from this series displayed dual-binding affinity for the 5-HT1A receptor and SERT. Interestingly, replacing the 7-azaindole with an indole (B1671886) resulted in a significant loss of affinity for the 5-HT2A, 5-HT6, and 5-HT7 receptors, highlighting the crucial role of the 7-azaindole moiety in receptor binding.

These findings demonstrate the potential of 7-azaindole derivatives as modulators of key receptors in the central nervous system.

Preclinical Development and Clinical Translation of 7 Azaindole Containing Drugs

Therapeutically Advanced Clinical Candidates and Preclinical Drugs with Azaindole Moieties

The versatility of the 7-azaindole (B17877) framework is showcased by its presence in several successful and promising drugs targeting a range of protein kinases and other biological targets.

Vemurafenib (B611658) (PLX4032, Zelboraf®)

Pexidartinib (PLX3397, Turalio®)

URMC-099

URMC-099 is a broad-spectrum mixed-lineage kinase 3 (MLK3) inhibitor that also targets other kinases like LRRK2 and AXL. rochester.edunih.gov Developed at the University of Rochester Medical Center, it has shown significant neuroprotective and anti-inflammatory properties in extensive preclinical studies. rochester.edunih.gov In models of HIV-associated neurocognitive disorders (HAND), URMC-099 reduced the production of inflammatory cytokines by microglia, protected neuronal structures, and prevented cognitive decline. nih.govnih.gov It has also demonstrated therapeutic efficacy in preclinical models of Alzheimer's disease, multiple sclerosis, and perioperative neurocognitive disorders. rochester.edunih.govnih.gov While no clinical trials are currently active, developers are reportedly working toward an Investigational New Drug (IND) application to move URMC-099 into human trials, potentially as a treatment for neuroinflammatory conditions. michaeljfox.orgalzdiscovery.org

AZD6738 (Ceralasertib)

Ceralasertib is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial component of the DNA damage response (DDR). drugdiscoverytrends.comescholarship.orgaxonmedchem.com Preclinical studies have shown that ceralasertib inhibits ATR-dependent signaling and shows synergistic cell-killing activity when combined with DNA-damaging agents like chemotherapy (e.g., carboplatin, cisplatin) and PARP inhibitors (e.g., olaparib). drugdiscoverytrends.comnih.govaacrjournals.org It has demonstrated significant, dose-dependent tumor growth inhibition in xenograft models, particularly those with deficiencies in the ATM gene. researchgate.netdrugdiscoverytrends.com Based on this strong preclinical rationale, ceralasertib has advanced into numerous clinical trials, both as a monotherapy and in combination with other anticancer therapies for various advanced solid tumors. nih.govnih.govnih.gov

NPS-1034

NPS-1034 is a 3,4-disubstituted-7-azaindole identified as a dual inhibitor of the receptor tyrosine kinases MET and AXL. nih.govpatsnap.com These kinases are implicated in cancer cell growth, proliferation, and resistance to therapy. nih.govaacrjournals.org Preclinical studies have shown that NPS-1034 is effective against non-small cell lung cancer (NSCLC) cells that have developed resistance to EGFR inhibitors through MET or AXL activation. aacrjournals.orgnih.govaacrjournals.org In these resistant cell lines, combining NPS-1034 with an EGFR inhibitor synergistically inhibited cell proliferation and induced cell death. nih.govaacrjournals.org Furthermore, NPS-1034 has demonstrated efficacy in xenograft mouse models of resistant lung cancer and has also shown inhibitory activity against ROS1, another cancer driver. aacrjournals.orgnih.gov More recent preclinical work has explored its efficacy in renal cell carcinoma, where it was shown to induce apoptosis and alleviate tumor burden in a lung metastasis model. nih.govmdpi.com

Interactive Data Table: 7-Azaindole-Containing Clinical and Preclinical Drugs

| Compound | Primary Target(s) | Therapeutic Area | Highest Development Stage | Key Preclinical Findings |

|---|---|---|---|---|

| Vemurafenib | BRAFV600E Kinase | Oncology (Melanoma) | Approved | Inhibited cell proliferation and MAPK signaling in BRAFV600E cell lines; tumor regression in xenografts. aacrjournals.orgnih.gov |

| Pexidartinib | CSF-1R, KIT, FLT3 | Oncology (TGCT) | Approved | Inhibited CSF-1R signaling; demonstrated manageable toxicity in rat studies. nih.govnih.gov |

| URMC-099 | MLK3, LRRK2, AXL | Neuroinflammation | Preclinical | Reduced inflammatory cytokine production and protected neurons in models of HAND, AD, and MS. rochester.edunih.govnih.gov |

| AZD6738 (Ceralasertib) | ATR Kinase | Oncology | Phase II/III Clinical Trials | Synergistic activity with DNA damaging agents; tumor growth inhibition in ATM-deficient xenografts. drugdiscoverytrends.comnih.gov |

| NPS-1034 | MET, AXL, ROS1 | Oncology (Lung, Kidney) | Preclinical | Overcame EGFR inhibitor resistance in NSCLC cells; inhibited tumor growth in xenograft models. aacrjournals.orgnih.govnih.gov |

Drug Repurposing Strategies involving Azaindole Scaffolds

Drug repurposing, or finding new uses for existing drugs, is an attractive strategy that can reduce the time and cost of drug development. aacrjournals.orgnih.gov The well-characterized safety and pharmacokinetic profiles of approved drugs provide a significant advantage. nih.gov The azaindole scaffold, present in several approved and clinical-stage drugs, is a prime candidate for such strategies.

For instance, vemurafenib, initially approved for melanoma, was evaluated in preclinical models of BRAFV600E-mutated sarcomas and colorectal cancer. nih.govmdpi.comtechnologynetworks.com While it showed limited efficacy as a monotherapy in these new contexts, these studies provided the rationale for combination therapies, effectively repurposing the drug for different patient populations. nih.gov Similarly, pexidartinib, approved for TGCT, has been explored in preclinical and clinical settings for other conditions where CSF-1R signaling is relevant, including various solid tumors and even Alzheimer's disease, although some of these trials were terminated early. michaeljfox.orgnih.gov

These efforts highlight a key repurposing strategy: leveraging the known mechanism of an azaindole-containing drug to target the same pathway in a different disease. As our understanding of the molecular drivers of various diseases deepens, the potential to repurpose existing azaindole-based kinase inhibitors and other agents will likely continue to grow.

Addressing Challenges in Drug Development (e.g., overcoming hallucinogenic effects of psilocybin analogues)

A significant challenge in drug development is minimizing off-target effects while retaining therapeutic efficacy. A compelling example within indole-related chemistry involves the development of new treatments for neuropsychiatric disorders based on psychedelic compounds like psilocybin. Psilocybin, a tryptamine (B22526) (an indole (B1671886) derivative), exerts its therapeutic effects, including rapid and lasting antidepressant action, by promoting neural plasticity. nih.govnih.gov These compounds are often referred to as "psychoplastogens." technologynetworks.comnih.gov

The primary target for psilocybin's psychoactive effects is the serotonin (B10506) 5-HT2A receptor. nih.govnih.gov However, the associated hallucinations pose a significant barrier to widespread clinical use, requiring administration in controlled settings. escholarship.org This has spurred research into creating non-hallucinogenic analogues that can retain the therapeutic, neuroplasticity-promoting benefits.

The strategy involves modifying the core scaffold to dissociate the therapeutic effects from the hallucinogenic ones. escholarship.orgbbrfoundation.org Companies like Delix Therapeutics are developing "neuroplastogens," or non-hallucinogenic psychoplastogens, designed to promote the growth of neural connections without inducing hallucinations or other adverse effects like cardiotoxicity. drugdiscoverytrends.comdelixtherapeutics.com Research has shown that it may be possible to block the receptors responsible for the psychedelic experience while still increasing synaptic plasticity. medicalnewstoday.com Studies on psilocybin analogues have explored how modifications, such as O-acetylation or altering the N,N-dialkyl substituents, impact receptor binding and in vivo effects, providing a roadmap for designing safer therapeutics. nih.govnih.govacs.org This research into separating desired and undesired effects by fine-tuning the chemical structure represents a sophisticated approach to overcoming key challenges in drug development. escholarship.orgbbrfoundation.org

Computational Chemistry and Modeling Studies

Theoretical Calculations and Energy Evaluations (e.g., DFT, COSMO, mPW1B95)

Theoretical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to investigate the electronic structure, geometry, and vibrational frequencies of 7-azaindole (B17877) derivatives. For instance, DFT calculations have been successfully used to study other substituted 7-azaindoles, providing insights into their bond lengths, angles, and charge distributions.

The Conductor-like Screening Model (COSMO) is a solvation model that can be combined with DFT to predict the behavior of molecules in a solvent. This is crucial for understanding reaction mechanisms and predicting solubility. While no specific COSMO studies on 3-(Dimethylaminomethyl)-7-azaindole have been reported, such an analysis would be invaluable for predicting its behavior in biological media.

Hybrid functionals like mPW1B95 are utilized for more accurate energy evaluations, particularly for systems where electron correlation effects are significant. These calculations can be instrumental in determining reaction energies and activation barriers.

Table 1: Hypothetical Data Table of Theoretical Calculations for this compound

| Computational Method | Property Calculated | Hypothetical Value | Significance |

| DFT (B3LYP/6-31G) | Optimized Geometry | N/A | Provides the most stable 3D structure of the molecule. |

| DFT (B3LYP/6-31G) | Highest Occupied Molecular Orbital (HOMO) Energy | N/A | Indicates the molecule's electron-donating ability. |

| DFT (B3LYP/6-31G*) | Lowest Unoccupied Molecular Orbital (LUMO) Energy | N/A | Indicates the molecule's electron-accepting ability. |

| COSMO | Solvation Energy in Water | N/A | Predicts the molecule's solubility and stability in an aqueous environment. |

| mPW1B95 | Proton Affinity | N/A | Helps in understanding the basicity of the nitrogen atoms. |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

In Silico Modeling Studies

In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery. This technique predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. While no docking studies have been published for this compound, research on other 7-azaindole derivatives has demonstrated their potential as inhibitors of various protein kinases and other biological targets.

For example, molecular docking studies on other 7-azaindole compounds have revealed key interactions, such as hydrogen bonding and pi-stacking, with the amino acid residues in the active sites of target proteins. Such studies are crucial for structure-activity relationship (SAR) analysis and the rational design of more potent and selective inhibitors.

Table 2: Potential In Silico Modeling Applications for this compound

| Modeling Technique | Target Class | Potential Insights |

| Molecular Docking | Protein Kinases | Prediction of binding mode and affinity, guiding the design of kinase inhibitors. |

| Molecular Dynamics | Solvated Protein-Ligand Complex | Analysis of the stability of the predicted binding pose and the role of water molecules. |

| ADMET Prediction | Various Models | Estimation of absorption, distribution, metabolism, excretion, and toxicity properties. |

Note: This table represents potential applications and does not reflect published research on this compound.

Patent Landscape and Intellectual Property

Patent Trends and Grant Rates for Medical Use Patents of Azaindole Derivatives

The patenting of azaindole derivatives for medical use has shown a clear upward trend, reflecting their increasing importance in drug discovery programs. Analysis of the chemical literature and patent databases reveals a substantial number of patents filed for various azaindole isomers.

A review of the statistics for the azaindole framework highlights the prominence of the 7-azaindole (B17877) isomer in patent literature. nih.gov As of mid-2014, the 7-azaindole scaffold was associated with over 100,000 chemical structures and was the most patented among the azaindole isomers. nih.gov This trend underscores the significant research and development efforts focused on this particular scaffold.

Table 1: Statistics for the Azaindole Framework in Chemical Literature (as of July 2014) nih.gov

| Azaindole Framework | 4-Azaindole | 5-Azaindole | 6-Azaindole | 7-Azaindole |

|---|---|---|---|---|

| Chemical Structures (Scifinder) | 16,505 | 13,632 | 34,762 | 100,384 |

| Commercially Available | 2,517 | 2,006 | >2,749 | 4,273 |

| References (Patents) | 2,158 (1,187) | 2,923 (961) | 10,497 (1,756) | 6,576 (2,863) |

| Chemical Structures (Reaxys) | 9,701 | 8,058 | 27,655 | 58,082 |

| Commercially Available | 707 | 639 | 1,116 | 3,503 |

| References (Patents) | 583 (586) | 724 (477) | 3,461 (890) | 3,951 (2,026) |

Intellectual Property Space for Novel Azaindole Compounds

The intellectual property space for novel azaindole compounds is characterized by both intense competition in established areas and opportunities in emerging therapeutic targets. A significant portion of the patent landscape is focused on the development of kinase inhibitors, leveraging the ability of the azaindole scaffold to mimic the purine (B94841) ring of ATP and interact with the hinge region of kinases. nih.govnih.gov

Key areas of patent activity include: